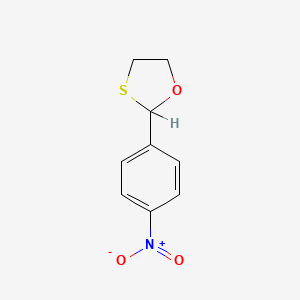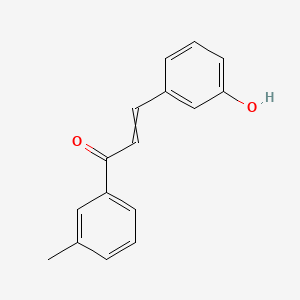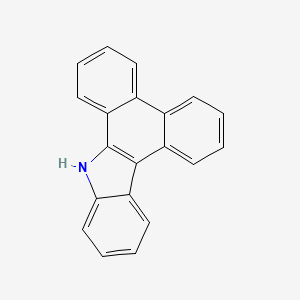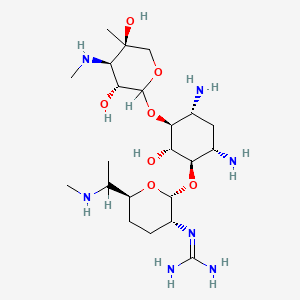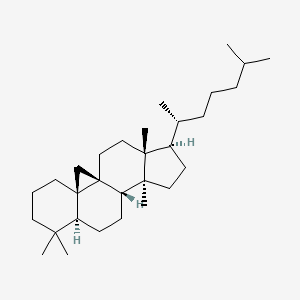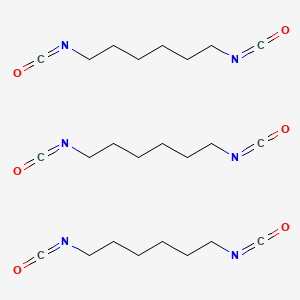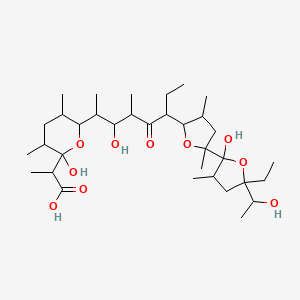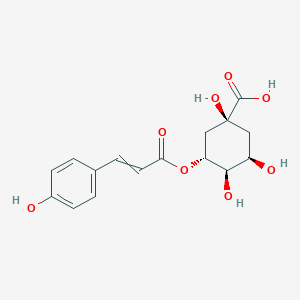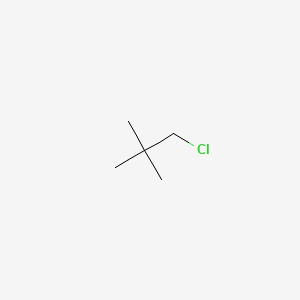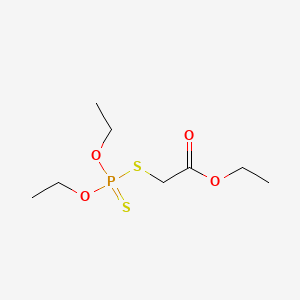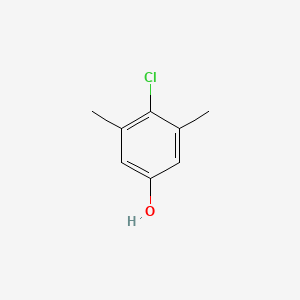
Chloroxylénol
Vue d'ensemble
Description
Synthesis Analysis
Chloroxylenol can be synthesized from 3,5-dimethylphenol using sulfuryl chloride as a chlorination reagent in the presence of a solvent like carbon tetrachloride. This process yields chloroxylenol with a high purity and significant bactericidal ability (Wang Zhi-zhong, 2007). Another method involves using aluminum chloride as a catalyst to prepare chloroxylenol from 3,5-xylenol and chlorine, achieving a yield of 61.1% under optimal conditions (Chang Hong-hong, 2006).
Applications De Recherche Scientifique
Biodégradation environnementale
Le chloroxylénol a été identifié dans diverses matrices environnementales, telles que les stations d'épuration des eaux usées et les rivières, avec des concentrations allant de ng/L à mg/L {svg_1}. La recherche s'est concentrée sur la biodégradation du this compound par des consortia microbiens et des souches spécifiques comme Rhodococcus {svg_2}. Ces études fournissent des informations précieuses sur le processus de biodégradation et offrent des bioressources pour les efforts de biorémediation.
Agent antimicrobien dans les désinfectants
En tant qu'agent antimicrobien, le this compound est largement utilisé dans les désinfectants et les produits antibactériens {svg_3}. Il est particulièrement efficace contre les bactéries et se retrouve couramment dans les produits de nettoyage ménagers, assurant un environnement hygiénique en réduisant la charge microbienne.
Impact sur les biotes aquatiques et du sol
Le rejet de this compound dans l'environnement peut avoir des impacts néfastes sur les biotes aquatiques et du sol {svg_4}. Des études ont évalué le mécanisme de sa biodégradation par des souches fongiques et ont étudié l'écotoxicité des sous-produits émergents {svg_5}.
Perturbateur endocrinien potentiel
Bien que le this compound soit largement utilisé, sa sécurité reste incertaine. Il existe des preuves suggérant qu'il pourrait agir comme un perturbateur endocrinien potentiel {svg_6}. Cet aspect nécessite des recherches supplémentaires pour comprendre ses implications sur la santé humaine et l'environnement.
Mécanisme D'action
Target of Action
Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is an antimicrobial agent that is most effective against Gram-positive bacteria . The primary targets of chloroxylenol are the proteins on the cell membrane of bacteria .
Mode of Action
Chloroxylenol works by disrupting the cell wall and stopping the function of enzymes in bacteria . The hydroxyl -OH groups of the chloroxylenol molecule bind to certain proteins on the bacterial cell membrane, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Biochemical Pathways
It is known that the compound’s action involves the disruption of cell membrane potentials . The disruption of these potentials can lead to a cascade of effects within the cell, ultimately leading to cell death .
Pharmacokinetics
It is known that chloroxylenol has a low systemic toxicity, even at dosage levels many times higher than those likely to be absorbed during normal usage .
Result of Action
The result of chloroxylenol’s action is the death of the targeted bacteria, making it an effective antimicrobial agent . By disrupting the cell wall and stopping the function of enzymes, chloroxylenol causes the contents of the bacterial cell to leak out, leading to cell death .
Action Environment
The action of chloroxylenol can be influenced by environmental factors. For example, the degradation rate of chloroxylenol in acidic solutions is higher than that in alkaline solutions . Additionally, the presence of other substances, such as H2O2, can increase the degradation rate of chloroxylenol . The compound’s relatively high chemical stability can cause eco-toxicological threats in receiving waters .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLLIBGSJNGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |
| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0032316 | |
| Record name | 4-Chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Crystals from benzene; [HSDB] | |
| Record name | Phenol, 4-chloro-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3,5-xylenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
246 °C | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.89 g/ml at 20 °C | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0018 [mmHg] | |
| Record name | 4-Chloro-3,5-xylenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the chloroxylenol molecule binds to certain proteins on the cell membrane of bacteria, and disrupts the membrane so as to allow the contents of the bacterial cell to leak out. This allows chloroxylenol to enter the bacterial cell to bind further with more proteins and enzymes to disable the cell's functioning. At particularly high concentrations of chloroxylenol, the protein and nucleic acid content of targeted bacterial cells become coagulated and cease to function, leading to rapid cell death. | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Crystals from benzene | |
CAS RN |
88-04-0 | |
| Record name | 4-Chloro-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloroxylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloroxylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F32U78V2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112-116 degrees Celsius, 115.5 °C | |
| Record name | Chloroxylenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROXYLENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chloroxylenol exert its antimicrobial effect?
A1: While the exact mechanism remains under investigation, research suggests Chloroxylenol primarily targets bacterial membranes. [] This interaction likely disrupts membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death. []
Q2: Does Chloroxylenol influence cellular processes beyond its antimicrobial action?
A2: Emerging research suggests Chloroxylenol might impact cellular pathways involved in cancer development. In colorectal cancer cells, it was found to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell growth and proliferation. This interference led to decreased cell viability, reduced migration and invasion, and even hampered tumor growth in a xenograft model. []
Q3: What is the molecular formula and weight of Chloroxylenol?
A3: Chloroxylenol is represented by the molecular formula C8H9ClO and has a molecular weight of 156.61 g/mol. []
Q4: Are there any spectroscopic techniques used to characterize Chloroxylenol?
A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been employed to analyze the vibrational frequencies of Chloroxylenol. These analyses contribute to understanding its structural features and chemical bonding. []
Q5: How does Chloroxylenol perform in different formulations?
A5: Chloroxylenol exhibits varying bactericidal activities based on formulation and concentration. For instance, its efficacy was found to be related to the degree of saturation in aqueous solutions containing the non-ionic surfactant cetomacrogol. []
Q6: Does Chloroxylenol demonstrate any catalytic properties?
A6: While primarily recognized for its antimicrobial properties, current research hasn’t extensively explored its catalytic applications.
Q7: Have computational methods been employed to study Chloroxylenol?
A7: Yes, molecular dynamics simulations have been utilized to investigate the interaction between Chloroxylenol and bacterial membranes, providing insights into its mechanism of action at a molecular level. []
Q8: How do structural modifications impact the activity of Chloroxylenol?
A8: Research suggests that the chlorine atom at the para position of the phenol ring in Chloroxylenol plays a crucial role in its allergenic potential. Substituting it with bromine retains this potential, while fluorine abolishes it. [] The position and modifications of the methyl group also influence allergenicity. []
Q9: How stable is Chloroxylenol in different formulations and storage conditions?
A9: While generally stable, the stability of Chloroxylenol can be influenced by factors like pH, temperature, and the presence of organic matter. For instance, one study highlighted that increased pH and organic matter reduced its efficacy. []
Q10: Are there formulation strategies to improve Chloroxylenol's properties?
A10: Research from the 1950s explored incorporating ethylenediamine tetraacetic acid (EDTA) into Chloroxylenol formulations. This addition was found to enhance its bactericidal activity, particularly against Pseudomonas aeruginosa, even in the presence of hard water or organic matter. []
Q11: Is there information available about Chloroxylenol’s compliance with SHE regulations?
A11: The provided papers primarily focus on the scientific aspects of Chloroxylenol. Information on specific SHE regulations and compliance is not extensively covered.
Q12: What is known about the absorption and metabolism of Chloroxylenol in humans?
A12: Research indicates that Chloroxylenol can be absorbed through the skin and gastrointestinal tract. [] Following oral ingestion, both free and conjugated forms have been detected in human urine. []
Q13: What is the evidence supporting the antimicrobial efficacy of Chloroxylenol?
A13: Numerous studies demonstrate the bactericidal and fungicidal properties of Chloroxylenol. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antiseptics like chlorhexidine. [] It also demonstrates activity against Candida albicans. []
Q14: Has Chloroxylenol’s efficacy been evaluated in animal models?
A14: Yes, a study using a caprine model investigated the efficacy of chlorhexidine/Chloroxylenol coated external fixator pins in preventing pin tract infections. Results indicated a significantly lower infection rate compared to uncoated stainless steel pins. []
Q15: What are the potential toxic effects of Chloroxylenol?
A15: While generally considered safe for topical use, ingestion of large amounts of Chloroxylenol-containing products can lead to toxicity. A study on Dettol (containing 4.8% Chloroxylenol) poisoning found that a small percentage of patients developed renal impairment. []
Q16: Are there studies exploring these specific aspects related to Chloroxylenol?
A16: The provided research papers primarily focus on Chloroxylenol’s antimicrobial activity, formulation, and some toxicological aspects. Detailed investigations into drug delivery, biomarkers, immunogenicity, and drug-enzyme interactions are not extensively covered.
Q17: What is known about Chloroxylenol’s environmental fate and effects?
A17: Studies indicate that Chloroxylenol can undergo biodegradation by fungal strains like Cunninghamella elegans and Trametes versicolor. These fungi employ various enzymatic pathways to break down Chloroxylenol, yielding several metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



